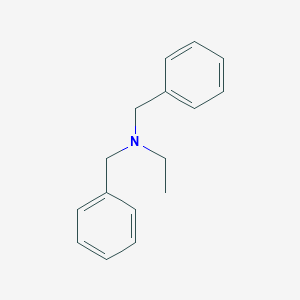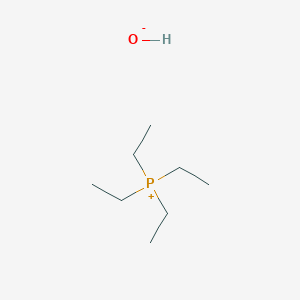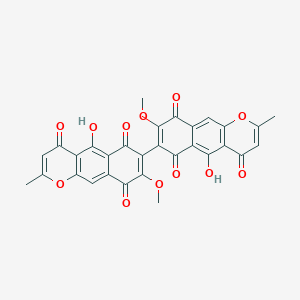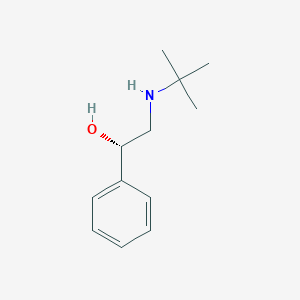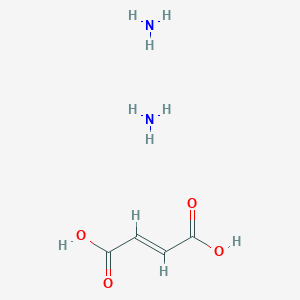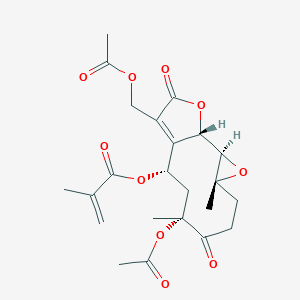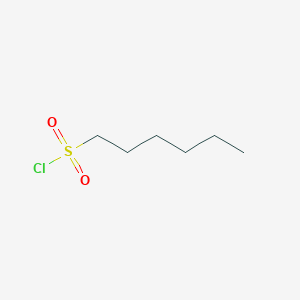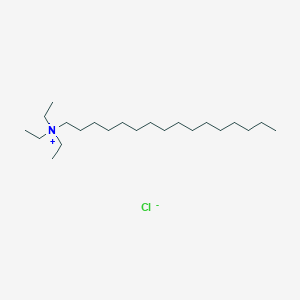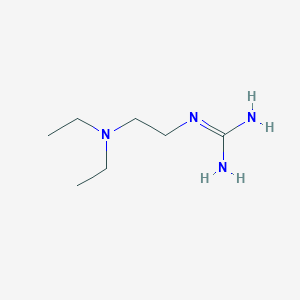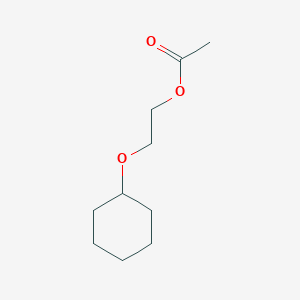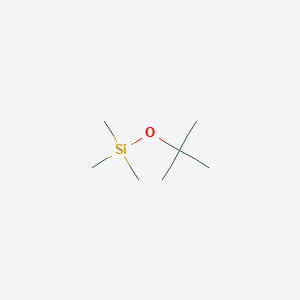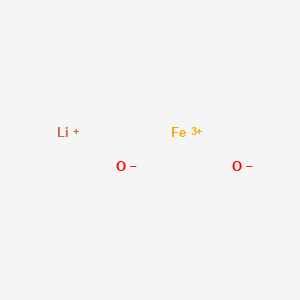
氧化锂铁 (FeLiO2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Iron lithium oxide has a wide range of applications in scientific research, particularly in the fields of energy storage, medicine, and materials science.
Energy Storage: Iron lithium oxide is extensively studied as an anode material for lithium-ion batteries due to its high theoretical capacity and excellent electrochemical performance . Researchers have explored various nanostructures of iron lithium oxide to enhance its conductivity and capacity.
Medicine: In the medical field, iron lithium oxide nanoparticles have shown potential in applications such as magnetic hyperthermia therapy for cancer treatment and multimodal imaging . Their superparamagnetic properties and ability to conjugate with therapeutic molecules make them suitable for targeted therapies.
Materials Science: Iron lithium oxide is also used in the development of advanced materials for catalysis and environmental remediation. Its unique properties make it an effective catalyst for various chemical reactions, including the reduction of nitrogen oxides and the oxidation of carbon monoxide .
作用机制
Biochemical Pathways
The biochemical pathways of FeLiO2 primarily involve the redox reactions of iron and oxygen . During the removal of the first two Li ions, the oxidation potential of O 2- is lowered to approximately 3.5 V versus Li + /Li 0, at which potential the cationic oxidation occurs concurrently . These anionic and cationic redox reactions show high reversibility .
准备方法
Synthetic Routes and Reaction Conditions: Iron lithium oxide can be synthesized through various methods, including solid-state reactions, sol-gel methods, and hydrothermal synthesis. One common approach involves the reaction of lithium carbonate (Li2CO3) with iron oxide (Fe2O3) at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 700°C to 900°C, resulting in the formation of iron lithium oxide.
Industrial Production Methods: In industrial settings, the production of iron lithium oxide often involves large-scale solid-state reactions. The raw materials, lithium carbonate and iron oxide, are mixed in stoichiometric ratios and subjected to high-temperature calcination. This process ensures the formation of a homogeneous product with consistent properties .
化学反应分析
Types of Reactions: Iron lithium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in redox reactions where iron is reduced, and lithium is oxidized .
Common Reagents and Conditions: Common reagents used in reactions with iron lithium oxide include lithium salts, iron salts, and various oxidizing or reducing agents. The reactions often occur under controlled temperatures and atmospheric conditions to ensure the desired product formation .
Major Products Formed: The major products formed from reactions involving iron lithium oxide depend on the specific reagents and conditions used. For example, in a reaction with lithium, iron lithium oxide can produce lithium oxide (Li2O) and elemental iron (Fe) .
相似化合物的比较
Iron lithium oxide can be compared with other similar compounds, such as lithium cobalt oxide (LiCoO2) and lithium iron phosphate (LiFePO4).
Lithium Cobalt Oxide (LiCoO2): Lithium cobalt oxide is a widely used cathode material in lithium-ion batteries. It has a high theoretical capacity and excellent rate capability but is more expensive and less environmentally friendly compared to iron lithium oxide .
Lithium Iron Phosphate (LiFePO4): Lithium iron phosphate is another popular cathode material known for its high thermal stability and long cycle life. While it shares some similarities with iron lithium oxide, such as the presence of lithium and iron, it differs in its crystal structure and electrochemical properties.
Uniqueness of Iron Lithium Oxide: Iron lithium oxide stands out due to its combination of high theoretical capacity, low cost, and non-toxicity. These properties make it a promising candidate for various applications, particularly in the development of sustainable and efficient energy storage systems.
属性
CAS 编号 |
12022-46-7 |
|---|---|
分子式 |
FeLiO2 |
分子量 |
94.8 g/mol |
IUPAC 名称 |
lithium;oxido(oxo)iron |
InChI |
InChI=1S/Fe.Li.2O/q;+1;;-1 |
InChI 键 |
JXGGISJJMPYXGJ-UHFFFAOYSA-N |
SMILES |
[Li+].[O-2].[O-2].[Fe+3] |
手性 SMILES |
[Li+].[O-][Fe]=O |
规范 SMILES |
[Li+].[O-][Fe]=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



